Atiprimoddihydrochlorid

Übersicht

Beschreibung

Atiprimod-Dihydrochlorid ist ein kleines Molekül, das zur Klasse der kationischen amphipathischen Mittel der Azaspirane gehört. Es hat sich als vielversprechend in der Behandlung verschiedener Krebsarten erwiesen, darunter multiples Myelom, Leberzellkarzinom und Brustkrebs. Atiprimod-Dihydrochlorid ist bekannt für seine entzündungshemmenden, antineoplastischen und antiangiogenen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a reagent in organic synthesis.

Biology: It has shown potential in inhibiting the growth of cancer cells and inducing apoptosis.

Medicine: It is being investigated for the treatment of multiple myeloma, hepatocellular carcinoma, and breast cancer. It has also shown potential in treating autoimmune diseases and hyperlipidemia.

Industry: It is used in the development of new therapeutic agents and as a research tool in drug discovery .

Wirkmechanismus

Target of Action

Atiprimod dihydrochloride primarily targets Interleukin-6 (IL-6) and Signal Transducer and Activator of Transcription 3 (STAT3) . IL-6 is a cytokine involved in inflammation and the maturation of B cells, while STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

Atiprimod dihydrochloride hinders the biological activity of STAT3, thereby impacting its anti-proliferative and anti-carcinogenic effects . It also inhibits the phosphorylation of STAT3 at the Tyr705 residue, suppressing the total expression level of p65 . This results in the prevention of nuclear localization of STAT1, 3, and NF-κB .

Biochemical Pathways

Atiprimod dihydrochloride affects several biochemical pathways. It evokes the upregulation of PERK, BiP, ATF-4, CHOP, and the phosphorylation of PERK (Thr980), eIF2α (Ser51) . It suppresses ire1α-mediated atg-3, 5, 7, 12 protein expressions . The PERK/eIF2α/ATF4/CHOP axis plays a pivotal role in atiprimod-mediated G1/S arrest and apoptosis via Bak, Bax, Bim, and PUMA upregulation .

Pharmacokinetics

It is known that the compound is being studied in clinical trials for its safety and efficacy .

Biochemische Analyse

Biochemical Properties

Atiprimod dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the interleukin-6 (IL-6) and signal transducer and activator of transcription 3 (STAT3) pathways . By inhibiting STAT3 phosphorylation, Atiprimod dihydrochloride disrupts the signaling cascade that promotes tumor growth and survival . Additionally, it has been shown to inhibit the secretion of vascular endothelial growth factor (VEGF), thereby preventing angiogenesis .

Cellular Effects

Atiprimod dihydrochloride exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the PERK/eIF2α/ATF4/CHOP axis and suppressing the STAT3/NF-κB signaling pathways . This leads to the upregulation of pro-apoptotic proteins such as Bak, Bax, Bim, and PUMA . Furthermore, Atiprimod dihydrochloride inhibits cell viability and proliferation, and prevents the nuclear localization of STAT1, STAT3, and NF-κB in breast cancer cells .

Molecular Mechanism

The molecular mechanism of Atiprimod dihydrochloride involves its interaction with key signaling pathways. It inhibits STAT3 phosphorylation at the Tyr705 residue, which is crucial for the activation of STAT3 . By preventing STAT3 activation, Atiprimod dihydrochloride disrupts the transcription of genes involved in cell survival and proliferation . Additionally, it activates the PERK/eIF2α/ATF4/CHOP axis, leading to prolonged endoplasmic reticulum stress and apoptosis . This dual mechanism of action makes Atiprimod dihydrochloride a potent anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atiprimod dihydrochloride have been observed to change over time. It has been shown to induce dose- and time-dependent inhibition of cell viability and colony formation in breast cancer cells . The stability and degradation of Atiprimod dihydrochloride in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of STAT3 signaling and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Atiprimod dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth and angiogenesis without significant toxicity . At higher doses, Atiprimod dihydrochloride can induce adverse effects such as weight loss and bone marrow suppression . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

Atiprimod dihydrochloride is involved in several metabolic pathways, including the inhibition of STAT3 and NF-κB signaling . It also affects the PERK/eIF2α/ATF4/CHOP axis, leading to changes in metabolic flux and metabolite levels . The exact enzymes and cofactors involved in the metabolism of Atiprimod dihydrochloride have not been fully elucidated, but its impact on key signaling pathways suggests a complex interplay with cellular metabolism.

Transport and Distribution

The transport and distribution of Atiprimod dihydrochloride within cells and tissues are influenced by its amphiphilic nature and cationic properties at neutral pH . It is thought to interact with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of Atiprimod dihydrochloride in tissues is uneven, with higher concentrations observed in tumor tissues compared to normal tissues .

Subcellular Localization

Atiprimod dihydrochloride is localized in various subcellular compartments, including the endoplasmic reticulum and the nucleus . Its activity is influenced by its subcellular localization, as it interacts with key signaling molecules such as STAT3 and PERK within these compartments . The targeting signals and post-translational modifications that direct Atiprimod dihydrochloride to specific organelles have not been fully characterized, but its localization is crucial for its anti-cancer activity.

Vorbereitungsmethoden

Die Synthese von Atiprimod-Dihydrochlorid umfasst mehrere Schritte:

Johnson-Corey-Chaykovsky-Reaktion: Diese Reaktion an 4-Heptanon erzeugt 2,2-Dipropyloxiran.

Behandlung mit Bortrifluoretherat: Dieser Schritt wandelt 2,2-Dipropyloxiran in 2-Propylpentanal um.

Säurebehandlung mit Methylvinylketon: Dies führt zur Bildung von 4,4-Dipropylcyclohex-2-enon.

Katalytische Hydrierung: Dieser Schritt ergibt 4,4-Dipropylcyclohexanon.

Knoevenagel-Kondensation: Diese Reaktion mit Ethyl-2-cyanoacetat bildet Cyano-(4,4-dipropyl-cyclohexyliden)-essigsäureethylester.

Konjugierte Addition von Cyanidanion: Dieser Schritt erzeugt Ethyl-2-cyano-2-(1-cyano-4,4-dipropylcyclohexyl)acetat.

Säurehydrolyse und Verseifung: Dieser Schritt wandelt die Nitrilgruppen in Säuren um, gefolgt von einer Decarboxylierung zur Bildung von 1-(Carboxymethyl)-4,4-dipropylcyclohexan-1-carbonsäure.

Behandlung mit Essigsäureanhydrid: Dieser Schritt erzeugt 8,8-Dipropyl-2-oxaspiro[4.5]decan-1,3-dion.

Kondensation mit 3-Diethylaminopropylamin: Dieser letzte Schritt ergibt 2-[3-(Diethylamino)propyl]-8,8-dipropyl-2-azaspiro[4.5]decan-1,3-dion.

Analyse Chemischer Reaktionen

Atiprimod-Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Hydrolyse: Diese Reaktion beinhaltet die Spaltung einer Bindung in einem Molekül unter Verwendung von Wasser.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Bortrifluoretherat, Methylvinylketon und katalytische Hydrierung. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind 4,4-Dipropylcyclohexanon und 1-(Carboxymethyl)-4,4-dipropylcyclohexan-1-carbonsäure .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Reagenz in der organischen Synthese verwendet.

Biologie: Es hat sich als vielversprechend in der Hemmung des Wachstums von Krebszellen und der Induktion von Apoptose gezeigt.

Medizin: Es wird zur Behandlung von multiplem Myelom, Leberzellkarzinom und Brustkrebs untersucht. Es hat sich auch als vielversprechend bei der Behandlung von Autoimmunerkrankungen und Hyperlipidämie erwiesen.

Industrie: Es wird bei der Entwicklung neuer therapeutischer Wirkstoffe und als Forschungswerkzeug in der Medikamentenentwicklung eingesetzt .

Wirkmechanismus

Atiprimod-Dihydrochlorid entfaltet seine Wirkung durch Hemmung der Phosphorylierung des Signaltransduktors und Aktivators der Transkription 3 (STAT3). Diese Hemmung blockiert die Signalwege von Interleukin-6, die zur Proliferation und zum Überleben von Krebszellen beitragen. Atiprimod-Dihydrochlorid reguliert auch antiapoptotische Proteine wie Bcl-2, Bcl-XL und Mcl-1 herunter, was zur Induktion der Apoptose in Krebszellen führt .

Vergleich Mit ähnlichen Verbindungen

Atiprimod-Dihydrochlorid ist einzigartig aufgrund seiner Fähigkeit, die STAT3-Phosphorylierung zu hemmen, und seines breiten Spektrums an antineoplastischen Aktivitäten. Zu ähnlichen Verbindungen gehören:

Spirogermanium: Eine weitere Azaspiranverbindung mit antineoplastischen Eigenschaften.

Pramiverin: Eine Verbindung mit ähnlichen Synthesewegen, die bei der Herstellung von Atiprimod-Dihydrochlorid verwendet werden.

RS 86: Eine Verbindung mit Merkmalen, die mit der Synthese von Atiprimod-Dihydrochlorid übereinstimmen

Eigenschaften

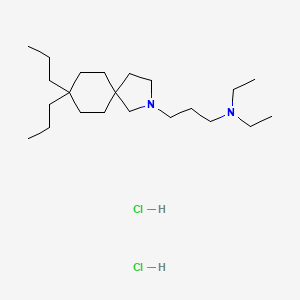

IUPAC Name |

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZYBYTICOTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123018-47-3 (Parent) | |

| Record name | Atiprimod dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20156331 | |

| Record name | Atiprimod dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130065-61-1 | |

| Record name | Atiprimod dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atiprimod dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPRIMOD DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.